molecular formula C11H12O5 B1425183 [2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid CAS No. 18801-06-4

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid

Cat. No. B1425183
CAS RN: 18801-06-4
M. Wt: 224.21 g/mol
InChI Key: JFZYXMGBNUAUKL-UHFFFAOYSA-N
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Description

“[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid” is a chemical compound with the CAS Number: 18801-06-4. It has a molecular weight of 224.21 .


Chemical Reactions Analysis

Carboxylic acids like “[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid” can donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Scientific Research Applications

Global Trends and Toxicity Studies of Acetic Acid Derivatives

Acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicity. The global research trends indicate a focus on the toxicological and mutagenic effects of these compounds in various ecosystems. Studies have shown that countries like the USA, Canada, and China lead in this research area, with significant contributions to understanding the occupational risks, neurotoxicity, resistance, and non-target species effects of these herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).

Antioxidant and Anti-inflammatory Agents

Other related compounds, such as 4′-geranyloxyferulic acid (GOFA), have been identified for their potential as anti-inflammatory and anti-tumor agents. These findings suggest that certain acetic acid derivatives can have significant pharmacological properties, offering protection against colon cancer growth and development when administered in specific formulations (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Environmental Impact and Degradation

The environmental fate and degradation of acetic acid derivatives have also been a major area of research, focusing on their biotoxicity and potential pathways for advanced oxidation processes. These studies provide insights into the mechanisms of degradation and the impact of by-products on ecosystems, highlighting the need for effective treatment strategies to mitigate environmental contamination (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

“[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid” may cause severe irritation to skin and eyes. It may be toxic by ingestion .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-4-2-8(3-5-9)10(12)6-16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZYXMGBNUAUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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